molecular formula C18H17FN2O2S B2995230 1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097890-84-9

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No. B2995230
CAS RN: 2097890-84-9
M. Wt: 344.4
InChI Key: ZYIXPUDUBWPCHO-UHFFFAOYSA-N
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Description

The compound “1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea” is a complex organic molecule that contains several interesting functional groups. It has a urea group, which is an organic compound that has the functional group with the structure -NH2-CO-NH2. It also contains a fluorophenyl group, a furanyl group, and a thiophenyl group. These groups could potentially give this compound interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (the fluorophenyl group, the furanyl group, and the thiophenyl group), followed by their combination using suitable coupling reactions. The exact synthetic route would depend on the specific reactivity of these groups and the conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central urea group. The presence of the fluorine atom in the fluorophenyl group could potentially influence the electronic structure of the molecule due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The urea group could potentially participate in acid-base reactions, while the fluorophenyl, furanyl, and thiophenyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the urea group could potentially make this compound highly polar, which would influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : Abdelrazek et al. (2010) explored the synthesis of new pyridine and naphthyridine derivatives using compounds similar to the target molecule. They investigated the dimerization reactions and the formation of various derivatives, including pyrazolo and pyrimido naphthyridine derivatives, which could have potential applications in medicinal chemistry and material science Abdelrazek et al., 2010.

  • Chemical Structure Analysis : Nagaraju et al. (2018) reported on the synthesis and crystal structure of a compound closely related to the target molecule. Their work provides insights into the structural aspects of such compounds, which is crucial for understanding their chemical properties and potential applications Nagaraju et al., 2018.

  • Potential in Organic Electronics : Research on phenothiazine derivatives by Kim et al. (2011) indicated that derivatives with furan as a conjugated linker, similar to the target compound, showed improved performance in dye-sensitized solar cells. This suggests potential applications in organic electronics and photovoltaic devices Kim et al., 2011.

  • Antimicrobial and Antifungal Properties : Alabi et al. (2020) investigated urea and thiourea derivatives for their antibacterial and antifungal activities. Compounds similar to the target molecule demonstrated significant inhibition against various bacterial and fungal strains, indicating potential for pharmaceutical applications Alabi et al., 2020.

  • Use in Polymer Solar Cells : Wang et al. (2018) studied urea-doped ZnO films in polymer solar cells. Their findings suggest that similar compounds to the target molecule can enhance the efficiency of solar cells, offering a pathway for improving renewable energy technologies Wang et al., 2018.

  • Potential in Organic Synthesis : Research on the preparation of fluoromethylated 1,3-dioxans by Dirinck et al. (1973) and Rao et al. (2005) involved compounds structurally related to the target molecule. These studies contribute to the field of organic synthesis, particularly in the context of preparing specialized organic compounds Dirinck et al., 1973; Rao et al., 2005.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive, it could potentially be hazardous to handle. Additionally, the presence of the fluorine atom could potentially make this compound toxic if ingested or inhaled .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in the pharmaceutical industry or in materials science. Additionally, further studies could be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-15-5-3-13(4-6-15)10-20-18(22)21-11-16(14-7-9-24-12-14)17-2-1-8-23-17/h1-9,12,16H,10-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIXPUDUBWPCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

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